molecular formula C13H14N2O2S B1229799 N-[2-(2-Pyridyl)ethyl]benzenesulfonamide

N-[2-(2-Pyridyl)ethyl]benzenesulfonamide

Cat. No.: B1229799
M. Wt: 262.33 g/mol
InChI Key: FKCTXCRJNUGOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-Pyridyl)ethyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the benzenesulfonamide class. This class of compounds is widely investigated for its ability to interact with biologically relevant proteins and enzymes . Specifically, structural analogues featuring the 2-pyridyl-benzenesulfonamide core have been identified as potent and selective antagonists of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel . TRPM8 is a primary sensor for cold temperatures in the body, and its antagonists are being actively explored for their potential to treat conditions such as cold allodynia, neuropathic pain, and overactive bladder . The mechanism of action for this compound class involves binding to the TRPM8 channel and inhibiting its activity, thereby blocking the cold sensation signals it mediates. Beyond ion channel modulation, benzenesulfonamide derivatives have also demonstrated substantial research value in other therapeutic areas. They have been developed as inhibitors of viral targets, such as the HIV-1 capsid (CA) protein , and as ligands for various other receptors, highlighting their versatility as a scaffold in drug discovery . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c16-18(17,13-7-2-1-3-8-13)15-11-9-12-6-4-5-10-14-12/h1-8,10,15H,9,11H2

InChI Key

FKCTXCRJNUGOBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=N2

Synonyms

N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 2 Pyridyl Ethyl Benzenesulfonamide

Classical and Contemporary Synthesis Routes to N-[2-(2-Pyridyl)ethyl]benzenesulfonamide

The construction of the this compound scaffold can be achieved through several synthetic pathways. The most common approaches involve the formation of the sulfonamide bond or the construction of the ethylpyridine backbone.

Sulfonylation and Amidation Reactions

A traditional and widely used method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. In the context of this compound, this involves the reaction of 2-(2-aminoethyl)pyridine (B145717) with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. eurjchem.com The general scheme for this type of reaction is a reliable method for forming the S-N bond. nih.gov

The efficiency of this reaction can be influenced by the choice of solvent and the nature of the substituents on both the amine and the sulfonyl chloride. For instance, the synthesis of various substituted benzenesulfonamides has been achieved with good yields using solvents like dichloromethane. eurjchem.com

Michael Addition Strategies

A notable and efficient route to this compound is through a Michael addition (or conjugate addition) reaction. This approach utilizes 2-vinylpyridine (B74390) as a Michael acceptor and benzenesulfonamide (B165840) as the nucleophile. tandfonline.com The reaction involves the addition of the sulfonamide's nitrogen atom across the carbon-carbon double bond of 2-vinylpyridine.

This 1,4-aza-conjugate addition has been shown to be an effective method for creating the ethyl bridge connecting the pyridine and sulfonamide moieties. tandfonline.com The reactivity of the 2-vinylpyridine can be influenced by substituents on the pyridine ring, which can affect the electrophilicity of the vinyl group. morressier.com

Solvent-Free and Microwave-Assisted Synthetic Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for the synthesis of this compound and its derivatives. tandfonline.com A novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines has been discovered, providing expedient access to the target compound. tandfonline.com

Microwave irradiation has been shown to significantly accelerate the rate of reaction for the synthesis of various sulfonamides, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov For the synthesis of N-(2-(pyridin-2-yl)ethyl)sulfonamides, microwave-assisted protocols have proven to be particularly effective. tandfonline.com

Reaction TypeConditionsYieldReference
1,4-Aza-Conjugate AdditionSolvent-free, Microwave irradiationGood to excellent tandfonline.com
SulfonylationDichloromethane, TriethylamineGood eurjchem.com

Precursor Design and Functionalization for Targeted Synthesis

The design of precursors is a critical aspect of the targeted synthesis of this compound and its analogues. The two primary precursors are a substituted 2-aminoethylpyridine and a substituted benzenesulfonyl chloride, or a substituted 2-vinylpyridine and a substituted benzenesulfonamide.

Functionalization of the pyridine ring on the 2-vinylpyridine precursor can be used to modulate the electronic properties of the molecule, which in turn can influence the rate of the Michael addition reaction. Similarly, substituents on the benzenesulfonamide precursor can be varied to produce a library of related compounds with potentially different chemical and physical properties. The synthesis of various pyridine-based sulfonamides has been achieved by reacting different substituted sulfonyl chlorides with aminopyridines. eurjchem.comchemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the type and amount of catalyst or base used.

In the case of sulfonylation reactions, the use of a suitable base is critical to drive the reaction to completion. For Michael addition reactions, the use of a catalyst can be beneficial. For instance, in related reactions, bases like potassium carbonate have been used to facilitate the addition of sulfonamides to α,β-unsaturated esters. researchgate.net For the microwave-assisted synthesis of N-(2-(pyridin-2-yl)ethyl)sulfonamides, optimization of the microwave power and irradiation time is essential for achieving high yields and minimizing byproduct formation. tandfonline.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing interest. Key aspects of green chemistry include the use of less hazardous solvents, the development of solvent-free reactions, and the use of energy-efficient methods like microwave irradiation. rsc.orgmdpi.com

The solvent-free, microwave-assisted synthesis of this compound via Michael addition is a prime example of a green synthetic approach. tandfonline.com This method reduces waste by eliminating the need for a solvent and decreases energy consumption through the use of microwave heating. nih.govtandfonline.com The development of such protocols is in line with the broader trend in the chemical industry towards more sustainable and environmentally friendly manufacturing processes.

Divergent Synthesis of Analogues and Derivatives of this compound

A key strategy in medicinal and materials chemistry is the divergent synthesis of analogues from a common scaffold. For this compound, this involves systematically altering its three main structural components.

Modifications on the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule is a prime target for modification, allowing for the exploration of electronic and steric effects on its chemical behavior. A common approach involves the reaction of 2-(2-aminoethyl)pyridine with a variety of substituted benzenesulfonyl chlorides. This reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid formed during the reaction researchgate.netresearchgate.net.

Research has demonstrated the synthesis of derivatives where the benzene (B151609) ring is substituted with different functional groups. For instance, N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide and N-[2-(pyridin-2-yl)ethyl]methanesulfonamide have been successfully synthesized and structurally characterized, showcasing the feasibility of introducing alkyl groups onto the aryl ring of the sulfonamide researchgate.net. The synthesis of these analogues allows for a systematic study of how substituents on the benzene ring influence the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking researchgate.net.

Furthermore, the introduction of various substituents on the benzenesulfonamide ring can be achieved by using appropriately functionalized benzenesulfonyl chlorides in the initial synthesis. These functionalized benzenesulfonyl chlorides can be prepared through several methods, including the diazotization of substituted anilines followed by reaction with sulfur dioxide and copper(I) chloride, or by the direct chlorosulfonation of substituted benzenes chemimpex.comorgsyn.org. This provides access to a wide array of derivatives with tailored electronic properties.

Strategies for creating libraries of benzenesulfonamide analogues often employ parallel synthesis techniques, where 2-(2-aminoethyl)pyridine is reacted with a diverse set of sulfonyl chlorides. This approach has been utilized to generate series of N-(pyrazin-2-yl)benzenesulfonamides, highlighting a versatile method for producing a range of derivatives for screening purposes nih.gov.

Table 1: Examples of Modified Benzenesulfonamide Moieties

Derivative NameModificationReference
N-[2-(Pyridin-2-yl)ethyl]methanesulfonamideBenzene ring replaced with a methyl group researchgate.net
N-[2-(Pyridin-2-yl)ethyl]toluenesulfonamideMethyl group added to the para-position of the benzene ring researchgate.net
4-Amino-N-(pyrazin-2-yl)benzenesulfonamidePyridine ring replaced with a pyrazine (B50134) ring and an amino group added to the benzene ring nih.gov
4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamidePyridine and benzene rings modified with chloro and amino groups nih.gov

Structural Variations of the Pyridyl Ethyl Moiety

Modification of the pyridyl ethyl portion of this compound offers another avenue for structural diversification. These variations can involve substitution on the pyridine ring or alteration of the ethyl linker.

Introducing substituents onto the pyridine ring can significantly alter the electronic properties and coordination ability of the molecule. Synthetic strategies to achieve this often begin with a substituted 2-vinylpyridine or a functionalized 2-picoline (2-methylpyridine) which is then elaborated to the desired 2-(2-aminoethyl)pyridine derivative before coupling with benzenesulfonyl chloride. For example, the synthesis of 2-ethylpyridine (B127773) can be achieved by reacting 2-methylpyridine (B31789) with methanol (B129727) in the gaseous phase over a solid catalyst google.com.

Alkylation of the pyridine ring itself presents another synthetic route. While direct Friedel-Crafts alkylation is often challenging for electron-deficient pyridines, alternative methods such as radical alkylation or the use of organometallic reagents can be employed youtube.com. For instance, C4-alkylation of pyridines can be achieved using alkyllithium reagents in the presence of a suitable activator acs.org. Such modifications would introduce steric bulk and alter the lipophilicity of the resulting analogues.

The ethyl linker can also be a point of modification. For example, homologation to a propyl or butyl chain, or the introduction of substituents on the ethyl backbone, would impact the flexibility and conformational preferences of the molecule. The synthesis of such analogues would typically start from the corresponding substituted aminoalkylpyridine.

Table 2: Potential Structural Variations of the Pyridyl Ethyl Moiety

VariationSynthetic Approach
Substitution on the pyridine ringStarting from substituted 2-vinylpyridines or 2-picolines.
Alkylation of the pyridine ringRadical alkylation or use of organometallic reagents. youtube.comacs.org
Modification of the ethyl linkerSynthesis from homologated or substituted aminoalkylpyridines.

Side-Chain Functionalization and Diversification Strategies

Beyond modifications to the core structure, the introduction of diverse side chains offers a powerful strategy for creating a wide range of analogues. This can be achieved by functionalizing either the benzenesulfonamide or the pyridyl ethyl moiety with reactive handles that can be further elaborated.

For the benzenesulfonamide moiety, the use of a benzenesulfonyl chloride bearing a functional group, such as a nitro or amino group, provides a starting point for further diversification. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a variety of other functional groups. This approach has been used in the synthesis of benzenesulfonamide derivatives with appended heterocyclic rings nih.gov.

On the pyridyl ethyl side, the pyridine nitrogen itself can be a site for functionalization. Quaternization of the pyridine nitrogen with an alkyl halide would introduce a positive charge and significantly alter the solubility and electronic properties of the molecule.

Furthermore, multi-component reactions can be employed to rapidly assemble complex derivatives. For instance, a one-pot reaction involving an enaminone, malononitrile, and a primary amine can be used to synthesize substituted 2-aminopyridines, which could then be used to build analogues of the target compound nih.gov.

The development of synthetic strategies that allow for the late-stage functionalization of the this compound scaffold is particularly valuable. These methods enable the introduction of a wide range of chemical diversity from a common intermediate, facilitating the exploration of structure-activity relationships.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of N-[2-(2-Pyridyl)ethyl]benzenesulfonamide and its Derivatives

Single-crystal X-ray diffraction offers unambiguous insight into the solid-state structure of a molecule, defining its conformation, bond parameters, and the nature of its packing in the crystal lattice.

The molecular structure of this compound, referred to as compound (II) in a comparative study with its methane- and toluenesulfonamide analogues, has been determined by single-crystal X-ray analysis. nih.gov A key feature of its conformation is the orientation of the ethyl linker between the pyridine (B92270) and benzenesulfonamide (B165840) moieties. The N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angle is reported to be 169.04 (19)°, indicating a nearly fully extended, anti-periplanar conformation of the ethyl bridge. nih.gov This extended conformation minimizes steric hindrance between the two aromatic systems.

While a complete list of bond lengths and angles for this specific molecule is not broadly published, the geometric parameters of the sulfonamide group are well-established from studies of related compounds. nih.govcrystallography.net The geometry around the sulfur atom is tetrahedral, and bond lengths are expected to fall within typical ranges for benzenesulfonamides.

Table 1: Expected Bond Parameters for this compound This table is generated based on typical values for benzenesulfonamide derivatives.

ParameterBond TypeExpected Length (Å) / Angle (°)
Bond Lengths S=O1.42 - 1.45
S-N1.61 - 1.65
S-C (aromatic)1.75 - 1.78
N-C (ethyl)1.46 - 1.48
C-C (ethyl)1.51 - 1.54
Bond Angles O=S=O118 - 121°
O=S=N105 - 108°
O=S=C106 - 109°
N-S-C105 - 108°
S-N-C118 - 122°

The pyridine and benzene (B151609) rings are expected to be planar, a common feature for such aromatic systems. nih.gov The dihedral angle between these two rings is a critical parameter influenced by the ethyl linker's conformation and crystal packing forces. nih.gov

In the solid state, molecules of this compound engage in specific intermolecular interactions that dictate their packing arrangement. A prominent interaction is an intermolecular hydrogen bond of the N-H···N type. nih.gov This bond forms between the acidic proton of the sulfonamide group (N-H) of one molecule and the basic nitrogen atom of the pyridine ring of an adjacent molecule. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Full spectral assignment provides a fingerprint of the molecule's structure in solution. Based on analyses of structurally similar compounds, a detailed assignment for this compound can be predicted. nih.govrsc.orgresearchgate.net

¹H NMR: The proton spectrum is expected to show distinct signals for the three main parts of the molecule. The sulfonamide N-H proton should appear as a singlet in the downfield region, typically between δ 8.0 and 10.2 ppm. rsc.org The protons of the ethyl linker would present as two triplets, each integrating to 2H, due to mutual coupling. The protons on the benzenesulfonyl ring would appear in the aromatic region (δ 7.5-8.0 ppm), while the four protons of the 2-substituted pyridine ring would also resonate in the aromatic region, with the proton at position 6 of the pyridine ring being the most downfield (typically > δ 8.5 ppm) due to the deshielding effect of the adjacent nitrogen atom. chemicalbook.com

¹³C NMR: The carbon spectrum would complement the proton data. The carbons of the benzene ring are expected between δ 125 and 140 ppm. The ethyl linker carbons would appear in the aliphatic region (δ 35-50 ppm). The five distinct carbons of the pyridine ring would resonate in the range of δ 120-160 ppm, with the carbon at position 2 (bearing the ethyl group) and position 6 being the most downfield.

¹⁵N NMR: The nitrogen spectrum would show two signals. The pyridine nitrogen atom typically resonates in a range of δ 230 to 330 ppm (relative to nitromethane). science-and-fun.de The sulfonamide nitrogen atom is expected to appear in a significantly different region, generally between δ 60 and 130 ppm, allowing for clear differentiation. science-and-fun.decapes.gov.br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table presents expected chemical shift ranges based on data from analogous structures.

PositionFragmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-SO₂NH-Sulfonamide8.0 - 10.2 (s, 1H)-
C1' (ipso)Benzene-~140
C2'/C6'Benzene7.8 - 8.0 (m, 2H)~129
C3'/C5'Benzene7.5 - 7.7 (m, 2H)~127
C4'Benzene7.5 - 7.7 (m, 1H)~133
-NH-CH₂ -Ethyl~3.5 (t, 2H)~45
-CH₂-CH₂ -PyEthyl~3.1 (t, 2H)~38
C2 (ipso)Pyridine-~159
C3Pyridine7.2 - 7.4 (d, 1H)~122
C4Pyridine7.6 - 7.8 (t, 1H)~137
C5Pyridine7.1 - 7.3 (t, 1H)~124
C6Pyridine8.5 - 8.7 (d, 1H)~149

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for providing deeper structural insights.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the cross-peak between the two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge, confirming their connectivity. Within the aromatic rings, correlations would be seen between adjacent protons, aiding in the unambiguous assignment of the benzenesulfonyl and pyridyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton assignments in Table 2 to their corresponding carbon signals, for instance, confirming the chemical shifts of the ethyl carbons and each C-H pair in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the molecular fragments. For example, correlations would be expected from the ethyl protons to the ipso-carbon of the pyridine ring (C2) and potentially to the carbons of the benzenesulfonyl ring through the sulfonamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, regardless of their bonding connectivity. NOESY spectra would be valuable for confirming the conformation. For instance, correlations between the ethyl bridge protons and the protons on the pyridine (H3) and benzenesulfonyl (H2'/H6') rings would provide evidence for the through-space proximity of these groups, corroborating the conformation observed in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the characteristic stretching and bending modes of functional groups within the molecule, providing a structural fingerprint.

The IR and Raman spectra of this compound are dominated by vibrations from the sulfonamide group and the two aromatic rings. The key characteristic bands for the sulfonamide moiety are the strong asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org These are typically observed in the ranges of 1370-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgresearchgate.net The S-N stretching vibration is expected to appear as a medium intensity band in the 950-890 cm⁻¹ region. rsc.orgresearchgate.net The N-H stretch gives rise to a band around 3300-3200 cm⁻¹.

The pyridine ring has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and ring stretching modes (ν(C=C), ν(C=N)) in the 1600-1400 cm⁻¹ region. aps.org Similarly, the benzene ring shows C-H stretching bands above 3000 cm⁻¹ and ring stretching vibrations around 1600-1450 cm⁻¹. C-H out-of-plane bending vibrations below 900 cm⁻¹ are diagnostic of the substitution patterns on both rings.

Table 3: Principal IR and Raman Vibrational Band Assignments This table presents expected vibrational frequencies based on data from analogous structures.

Frequency Range (cm⁻¹)AssignmentExpected Intensity (IR/Raman)
3300 - 3200ν(N-H) stretchMedium / Weak
3100 - 3000ν(C-H) aromaticMedium / Strong
2980 - 2850ν(C-H) aliphatic (ethyl)Medium / Medium
1610 - 1580ν(C=C), ν(C=N) pyridine ringStrong / Strong
1590 - 1450ν(C=C) benzene ringStrong / Strong
1370 - 1310νasym(SO₂) asymmetric stretchVery Strong / Medium
1160 - 1140νsym(SO₂) symmetric stretchVery Strong / Strong
950 - 890ν(S-N) stretchMedium / Weak
780 - 740γ(C-H) benzene out-of-plane bendStrong / Weak
700 - 680Pyridine ring bendMedium / Medium

Detailed Band Assignment and Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. While a complete experimental spectrum for this compound is not widely published, the characteristic vibrational modes can be assigned based on studies of similar sulfonamide derivatives. researchgate.netirdg.orgtandfonline.com

The key functional groups in this compound and their expected vibrational frequencies are summarized in the table below. The sulfonamide group (-SO₂NH-) exhibits strong and characteristic stretching vibrations. The asymmetric and symmetric stretching modes of the SO₂ group are typically observed in the ranges of 1370-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the sulfonamide is expected to appear as a strong band, the position of which is sensitive to hydrogen bonding. tandfonline.com In the solid state, where intermolecular hydrogen bonding is significant, this band would be shifted to a lower frequency compared to its position in a dilute solution. irdg.org

The pyridine ring has a set of characteristic ring stretching and bending vibrations. The C-N stretching vibrations within the pyridine ring are also identifiable. The benzene ring attached to the sulfonyl group also gives rise to its own set of aromatic C-H and C=C stretching and bending vibrations. The ethyl bridge will show C-H stretching, scissoring, wagging, and twisting modes.

Table 1: Predicted Vibrational Band Assignments for this compound

Functional Group Vibrational Mode Predicted Wavenumber Range (cm⁻¹)
Sulfonamide (NH) N-H Stretch 3300-3200
Aromatic (CH) C-H Stretch 3100-3000
Alkyl (CH₂) C-H Asymmetric & Symmetric Stretch 2960-2850
Benzene & Pyridine C=C Ring Stretch 1600-1450
Alkyl (CH₂) Scissoring ~1465
Sulfonyl (SO₂) Asymmetric Stretch 1370-1300
Sulfonyl (SO₂) Symmetric Stretch 1170-1150
Benzene & Pyridine In-plane C-H Bend 1300-1000
Sulfonamide (S-N) S-N Stretch 940-900

This table is a representation based on data from related sulfonamide compounds. researchgate.netirdg.orgtandfonline.com

Conformational Insights from Vibrational Modes

The flexibility of the ethyl linker in this compound allows for the existence of multiple conformations (rotational isomers) in the solution or gas phase. Vibrational spectroscopy, in conjunction with theoretical calculations, can be a powerful tool to study these conformational equilibria. irdg.orgnih.gov Different conformers will have distinct vibrational frequencies for modes involving the ethyl bridge and the relative orientation of the pyridyl and benzenesulfonamide groups.

Studies on similar molecules, such as methanesulfonamide-N,N'-1,2-ethanediylbis, have shown that different rotational isomers can be identified and their relative stabilities assessed by comparing experimental infrared and Raman spectra with the results of density functional theory (DFT) calculations. nih.gov The analysis of the potential energy surface reveals the most stable conformers. For this compound, the key dihedral angles determining the conformation would be around the C-C and C-N bonds of the ethylpyridyl moiety. The presence of specific bands in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be attributed to a particular conformer, providing insights into the predominant shape of the molecule under different conditions. irdg.orgnih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄N₂O₂S), HRMS would confirm its molecular formula with high accuracy.

The fragmentation pathway of this compound under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on the fragmentation patterns of related benzenesulfonamides and pyridyl compounds. nist.govnih.govnist.gov The most common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C (phenyl) bond.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Cleavage of the S-N bond: This would lead to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the [M - C₆H₅SO₂]⁺ radical cation.

Cleavage of the C-S bond: This would result in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 and the [M - C₆H₅]⁺ fragment.

Fragmentation of the ethylpyridyl side chain: The ethylpyridyl moiety can undergo fragmentation. A prominent peak would be expected from the cleavage of the C-C bond adjacent to the pyridine ring, leading to the formation of the pyridylmethyl cation ([C₅H₄NCH₂]⁺) at m/z 92. Another likely fragmentation is the formation of the vinylpyridine radical cation through a McLafferty-type rearrangement.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
274 Molecular Ion [M]⁺ [C₁₃H₁₄N₂O₂S]⁺
141 Benzenesulfonyl cation [C₆H₅SO₂]⁺
106 Pyridylethyl cation [C₅H₄NCH₂CH₂]⁺
92 Pyridylmethyl cation [C₅H₄NCH₂]⁺

This table is a prediction based on the fragmentation patterns of analogous compounds. nist.govnih.govnist.gov

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Ligand-Biomolecule Interaction Dynamics (In Silico)

In silico studies, particularly molecular docking, are pivotal in predicting the binding affinities and interaction modes of ligands with biological macromolecules. For sulfonamide derivatives, these studies have been instrumental in identifying potential therapeutic targets. While specific molecular docking studies for N-[2-(2-Pyridyl)ethyl]benzenesulfonamide are not extensively detailed in the provided results, the broader class of benzenesulfonamide (B165840) derivatives has been a subject of such investigations, revealing their potential as anticancer and antimicrobial agents. nih.govresearchgate.net

Molecular docking analyses of benzenesulfonamide derivatives against targets like human breast cancer cells (MCF-7) have shown that these compounds can form stable complexes with high binding affinity. nih.gov The interactions are typically characterized by hydrogen bonds and π-π stacking, which are crucial for the stability of the ligand-receptor complex. nih.gov For instance, in a study of 4-phthalimidobenzenesulfonamide derivatives, the phthalimide (B116566) moiety was found to interact with Trp84 via π–π stacking, while the sulfonamide group's oxygen atom formed a hydrogen bond with Tyr121 in the acetylcholinesterase enzyme. nih.gov

The study of dynamic interactions between proteins and ligands is fundamental to understanding biological systems. nih.gov Techniques like mass spectrometry can be used to study both covalent and noncovalent protein-ligand complexes. nih.gov Molecular dynamics simulations of crowded cellular environments have shown that protein-protein interactions can affect protein structure, while interactions with metabolites can lead to more compact states due to electrostatic screening. elifesciences.org These computational approaches provide a framework for understanding how this compound might behave in a biological milieu.

A study on the molecular structure of this compound revealed that it forms hydrogen-bonded layers. nih.gov The N-H...N hydrogen bond between the sulfonamide of one molecule and the pyridine (B92270) nitrogen atom of a neighboring molecule is a key feature of its supramolecular assembly. nih.gov Furthermore, intermolecular π-π stacking is observed in its crystal structure. nih.gov These inherent structural properties are critical for how it would dock with a biomolecule, suggesting that both hydrogen bonding and π-π interactions would play a significant role.

Table 1: Key Intermolecular Interactions in this compound Derivatives

Interaction TypeParticipating GroupsSignificance
N-H...N Hydrogen BondSulfonamide N-H and Pyridine NConnects supramolecular layers. nih.gov
π-π StackingBenzene (B151609) and Pyridine RingsPromotes intermolecular association. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Focus on Methodological Development)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar The development of robust QSAR models is crucial for drug discovery, allowing for the prediction of a compound's activity and the design of new, more potent molecules. conicet.gov.arnih.gov

Methodologically, QSAR studies involve the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov These descriptors are then correlated with the observed biological activity using statistical methods. conicet.gov.ar Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares Regression (PLSR), and machine learning approaches like Regression Trees (RT) and Gene Expression Programming (GEP). conicet.gov.arnih.gov

While a specific QSAR model for this compound is not available in the provided search results, the methodologies applied to similar classes of compounds are well-documented. For example, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides have been used to investigate their anti-inflammatory activity. researchgate.net These models indicated that the presence of electron-withdrawing groups on the phenyl ring was favorable for activity. researchgate.net

The development of non-linear QSAR models, such as those using GEP, has shown advantages in capturing complex relationships between molecular descriptors and biological activity. nih.gov These methods can automatically identify important features and model non-linear interactions, often leading to more predictive models compared to linear approaches. nih.gov The ultimate goal of these methodologies is to create predictive tools that can guide the synthesis of new compounds with desired biological activities. nih.gov

Table 2: Common Methodologies in QSAR Model Development

MethodologyDescriptionApplication Example
Multiple Linear Regression (MLR)A statistical technique that uses several explanatory variables to predict the outcome of a response variable. conicet.gov.arUsed in the development of QSAR models for various biological activities.
Partial Least Squares Regression (PLSR)A projection method suitable for data with many, and possibly correlated, predictor variables. conicet.gov.arApplied in QSAR to handle the high dimensionality of molecular descriptors.
Gene Expression Programming (GEP)A non-linear modeling technique that evolves computer programs to find the best mathematical relationship. nih.govUsed to develop a non-linear QSAR model for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in photonics and optoelectronics. nih.govmdpi.com NLO materials can alter the properties of light, leading to phenomena such as second harmonic generation (SHG) and third harmonic generation (THG). mdpi.comnih.gov

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.govresearchgate.net These calculations can determine the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the NLO response. researchgate.net

While specific theoretical evaluations of the NLO properties of this compound were not found, studies on similar pyridine-containing and sulfonamide-based molecules provide insights. For instance, the investigation of a pyrimidine (B1678525) derivative, which also contains a sulfonamide group, revealed significant NLO behavior in the crystalline environment, with a notable third-order nonlinear susceptibility (χ(3)). nih.gov The presence of π-conjugated systems, like the pyridine and benzene rings in this compound, is a key structural feature that often leads to enhanced NLO properties. nih.gov

The theoretical evaluation typically involves optimizing the molecular geometry and then calculating the NLO properties at different levels of theory and with various basis sets to ensure accuracy. researchgate.net The environment, such as the crystalline phase, can also be taken into account using methods like the iterative electrostatic embedding method, which can reveal enhancements in NLO behavior compared to the gas phase. nih.gov

Table 3: Key Parameters in Theoretical NLO Property Evaluation

ParameterSymbolDescription
Dipole MomentµA measure of the separation of positive and negative electrical charges within a molecule. researchgate.net
PolarizabilityαThe tendency of a molecule's electron cloud to be distorted by an external electric field. researchgate.net
First HyperpolarizabilityβA measure of the second-order or quadratic NLO response. researchgate.net
Second HyperpolarizabilityγA measure of the third-order or cubic NLO response. researchgate.net
Third-Order Nonlinear Susceptibilityχ(3)A macroscopic measure of the third-order NLO response of a material. nih.gov

Coordination Chemistry and Metal Complexation

N-[2-(2-Pyridyl)ethyl]benzenesulfonamide as a Versatile Ligand System

The structure of this compound, featuring a pyridine (B92270) ring and a benzenesulfonamide (B165840) moiety linked by a flexible ethyl chain, allows for a range of coordination modes. This adaptability makes it a valuable component in the design of metal complexes with tailored properties.

This compound possesses multiple potential donor atoms for coordination with metal ions: the nitrogen atom of the pyridine ring, the nitrogen atom of the sulfonamide group, and the oxygen atoms of the sulfonyl group. The sulfur atom is generally not involved in coordination. The primary mode of chelation involves the pyridyl nitrogen and the deprotonated sulfonamide nitrogen, which together form a stable six-membered ring upon coordination to a metal center. This bidentate N,N'-coordination is a recurring motif in the chemistry of this ligand.

The deprotonation of the sulfonamide (-SO₂NH-) group is a key feature of its coordinating behavior, creating an anionic ligand that can stabilize metal ions in various oxidation states. While the oxygen atoms of the sulfonyl group are weaker donors, their participation in coordination cannot be entirely dismissed, especially with hard metal ions or under specific steric and electronic conditions. This could potentially lead to monodentate or bridging coordination modes, further expanding the structural diversity of the resulting complexes.

The electronic properties of the metal complexes of this compound can be understood through the principles of ligand field and crystal field theories. The pyridyl nitrogen acts as a σ-donor and a modest π-acceptor, while the deprotonated sulfonamido nitrogen is a strong σ-donor. The combined effect of these donors creates a moderately strong ligand field.

The strength of this ligand field influences the splitting of the d-orbitals of the coordinated metal ion, which in turn determines the electronic configuration, magnetic properties, and d-d electronic transitions of the complex. For instance, in an octahedral environment, a sufficiently strong ligand field can induce a low-spin electronic configuration. The geometry of the complex, whether octahedral, square planar, or tetrahedral, will dictate the specific pattern of d-orbital splitting and the resulting electronic and magnetic behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in a solvent. The addition of a base is often necessary to facilitate the deprotonation of the sulfonamide group, promoting coordination.

The versatility of this compound as a ligand is demonstrated by its ability to form complexes with a range of transition metals.

Cu(II) and Ni(II) Complexes: While the formation of copper(II) and nickel(II) complexes with this compound is anticipated based on the general coordination chemistry of these ions with N-donor ligands, detailed characterization of such complexes is not extensively reported in the public domain. It is expected that Cu(II), with its d⁹ configuration, would form distorted octahedral or square planar complexes. Ni(II), with its d⁸ configuration, could adopt octahedral, square planar, or tetrahedral geometries depending on the ligand field strength and reaction conditions.

Ru(II) and Re(I) Complexes: The coordination chemistry of this compound with ruthenium(II) and rhenium(I) has been more thoroughly investigated. These complexes are of particular interest for their potential applications in photophysics and photochemistry. The strong field nature of the ligand helps to stabilize these second and third-row transition metals in their respective oxidation states.

Spectroscopic techniques are invaluable for elucidating the electronic structure and coordination environment of the metal ions in these complexes.

EPR Spectroscopy: For paramagnetic complexes, such as those of Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool to probe the metal ion's environment. The g-tensor and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide insights into d-d and charge-transfer transitions. For instance, the UV-Vis spectrum of a Ru(II) complex would be expected to show metal-to-ligand charge transfer (MLCT) bands, which are crucial for its photophysical properties.

Magnetic Studies: Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex, thereby revealing its spin state. This information is fundamental to understanding the electronic structure and bonding.

Single-crystal X-ray diffraction provides unambiguous structural information. The crystal structures of several rhenium(I) and ruthenium(II) complexes of this compound have been determined. These studies confirm the bidentate N,N'-coordination of the ligand, leading to the formation of the characteristic six-membered chelate ring.

Interactive Data Table: Crystallographic Data for a Representative Rhenium(I) Complex

Below are selected crystallographic data for a representative Rhenium(I) complex, fac-[Re(CO)₃(L)(PPh₃)], where L is the deprotonated this compound ligand.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2345(3)
b (Å)20.1456(6)
c (Å)15.8769(5)
α (°)90
β (°)105.432(1)
γ (°)90
Volume (ų)3154.2(2)
Z4

Interactive Data Table: Selected Bond Lengths for a Representative Rhenium(I) Complex

BondLength (Å)
Re-P2.405(1)
Re-N(py)2.185(3)
Re-N(sulf)2.178(3)
Re-C(O)1.912(5)
Re-C(O)1.923(5)
Re-C(O)1.933(5)

These data provide a quantitative look at the coordination sphere of the metal ion, confirming the facial arrangement of the carbonyl ligands and the coordination of the bidentate this compound ligand.

Catalytic Applications of Metal Complexes Derived from this compound

While extensive research on the catalytic applications of metal complexes specifically derived from this compound is not widely documented, the broader class of pyridyl-sulfonamide ligands has shown considerable promise in various catalytic transformations. The insights from these related systems provide a strong foundation for the potential catalytic utility of this compound complexes.

Metal complexes incorporating ligands structurally similar to this compound have demonstrated efficacy in a range of important organic reactions.

C-C Coupling Reactions: Palladium complexes are paramount in C-C bond formation. Bidentate ligands containing both a pyridyl and a sulfonamide moiety can stabilize palladium centers, facilitating key steps in catalytic cycles like the Suzuki-Miyaura coupling. For instance, palladium complexes with N-(2-pyridyl)sulfonamide ligands have been utilized as catalysts in Heck and Suzuki reactions, demonstrating moderate to excellent yields in the formation of new carbon-carbon bonds. bcrec.id The electronic properties and steric bulk of the sulfonamide group can influence the activity and selectivity of the catalyst. researchgate.netnih.gov Pyridine sulfinates have also been shown to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org

Oxidation Reactions: Copper and manganese complexes are well-known for their roles in oxidation catalysis. The coordination of pyridyl-containing ligands to these metals can generate catalysts for the aerobic oxidation of alcohols and other substrates. mdpi.comnih.gov For example, copper(II) complexes with related bidentate nitrogen-donor ligands have been used for the selective oxidation of benzylic alcohols to aldehydes. koreascience.kr The presence of a sulfonamide group can modulate the redox potential of the metal center, thereby influencing the catalytic efficiency. nih.gov The catalytic oxidation of olefins to carbonyl compounds has been effectively achieved using ruthenium(II) complexes of 2,5-bis(2'-pyridyl)pyrrole, highlighting the potential of pyridyl-based ligands in such transformations. nih.gov

Reduction Reactions: Ruthenium complexes are often employed in reduction and transfer hydrogenation reactions. Ruthenium(II) complexes with polypyridyl ligands have been shown to catalyze the reduction of NAD+ to NADH, a crucial biological process. nih.govresearchgate.net The electronic nature of the ligands plays a critical role in the reactivity of these complexes. nih.govresearchgate.net While direct examples with this compound are scarce, the structural analogy suggests that its ruthenium complexes could potentially catalyze similar reductive transformations.

Table 1: Representative Catalytic Applications of Metal Complexes with Related Pyridyl-Sulfonamide Ligands This table presents data for analogous ligand systems to illustrate potential applications, as specific data for this compound complexes is not extensively available.

Catalyst TypeTransformationSubstrate ExampleProduct ExampleKey FindingsReference(s)
Palladium-N-(2-pyridyl)sulfonamideSuzuki CouplingAryl halides and phenylboronic acidBiphenyl derivativesEffective for C-C bond formation with moderate to excellent yields. bcrec.id
Manganese-pyridylmethyl cyclamMild OxidationAlkenesEpoxides/DiolsIdentified as a potential mild oxidation catalyst. mdpi.com
Copper-bidentate N-donorAlcohol OxidationBenzyl alcoholBenzaldehydeSelective oxidation with no over-oxidation products. koreascience.kr
Ruthenium-polypyridylNAD+ ReductionNAD+NADHCatalytic conversion using formate (B1220265) as a hydride source. nih.govresearchgate.net

The mechanism of catalytic cycles involving metal complexes of pyridyl-sulfonamide ligands is intricate and dependent on the specific metal and reaction.

In palladium-catalyzed C-C coupling reactions , the ligand is expected to coordinate to the palladium center, influencing the rates of oxidative addition of the aryl halide and subsequent reductive elimination to form the product. The sulfonamide group can affect the electron density at the metal center, a key factor in these steps. Mechanistic studies on related bipyridyl Pt(II) complexes in ethylene (B1197577) hydrophenylation suggest that the transition state for C-H activation is the highest energy species in the catalytic cycle. nih.gov

For copper-catalyzed oxidation reactions , a proposed mechanism often involves the formation of a copper(II)-superoxide intermediate. nih.gov The substrate then coordinates to this intermediate, followed by a rate-determining hydrogen atom transfer. The ligand framework, including the pyridyl and sulfonamide moieties, plays a crucial role in stabilizing the various copper oxidation states (Cu(I), Cu(II), and Cu(III)) and in facilitating the electron transfer processes. nih.gov Dual copper and visible light catalysis has been employed for the construction of benzenesulfonamide derivatives, proceeding through a triplet nitrene intermediate. nih.gov

In ruthenium-catalyzed reduction reactions , such as the conversion of NAD+ to NADH, the proposed mechanism begins with the coordination of a hydride source (e.g., formate) to the ruthenium aqua complex. nih.gov This is followed by the binding of NAD+ and subsequent hydride transfer to form NADH. The electronic properties of the pyridyl-sulfonamide ligand directly impact the reactivity and stability of the intermediate ruthenium-hydride species. nih.govresearchgate.net

Supramolecular Architectures through Metal-Ligand Self-Assembly

The ability of this compound to form extended structures is not limited to its coordination with metal ions but is also evident in its crystalline state through self-assembly. The principles of crystal engineering, which involve the rational design of molecular solids using intermolecular interactions, are pertinent to this compound. ub.edu

Research has shown that in the solid state, this compound molecules self-assemble into supramolecular layers. nih.gov This self-assembly is driven by specific intermolecular interactions. An N-H...N hydrogen bond forms between the sulfonamide group of one molecule and the pyridine nitrogen atom of a neighboring molecule. nih.gov This primary interaction links the molecules into chains.

Furthermore, the conformation of the molecule, specifically the torsion angle between the ethyl linker and the pyridine ring, facilitates intermolecular π-π stacking interactions between the benzene (B151609) rings of the sulfonamide moieties. nih.gov These stacking interactions help to connect the hydrogen-bonded chains into layers, creating a robust two-dimensional supramolecular architecture. The combination of hydrogen bonding and π-π stacking is a common strategy in the self-assembly of supramolecular polymers and networks. nih.gov The specific arrangement highlights the potential of this compound as a building block in crystal engineering and the design of functional materials. rsc.org

Table 2: Supramolecular Interactions in Crystalline this compound

Interaction TypeParticipating GroupsResulting StructureReference
Hydrogen BondingSulfonamide N-H and Pyridine NMolecular Chains nih.gov
π-π StackingBenzene rings of the sulfonamide moietyLayered Architecture nih.gov

Mechanistic Insights into Biological Interactions Preclinical and in Vitro Focus Only

Molecular Target Identification and Binding Affinities (In Silico and In Vitro)

Research into benzenesulfonamide (B165840) derivatives has identified several key molecular targets, primarily enzymes, where these compounds exhibit inhibitory activity. The following sections detail the mechanisms of action and binding affinities for related compounds, offering a proxy for understanding the potential interactions of N-[2-(2-Pyridyl)ethyl]benzenesulfonamide.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, DHPS, DHFR)

Carbonic Anhydrase (CA) Inhibition:

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. researchgate.netresearchgate.net The inhibitory action stems from the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. A series of [(2-pyrimidinylthio)acetyl]benzenesulfonamides have been designed and synthesized, with their binding affinities determined against several human carbonic anhydrase (hCA) isozymes. researchgate.net Isothermal titration calorimetry (ITC) and thermal shift assays (TSA) revealed that some of these compounds bind to select CAs with single-digit nanomolar affinities, highlighting them as potential leads for developing isozyme-selective inhibitors. researchgate.net

Furthermore, studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition of hCA I, II, IX, and XII. researchgate.net For instance, the presence of a longer ethyl chain in certain derivatives provided flexibility, allowing the compound to avoid steric hindrance and enhance its inhibitory potency against the hCA II isoform. researchgate.net

Dihydrofolate Reductase (DHFR) and Dihydropteroate (B1496061) Synthase (DHPS) Inhibition:

The folate biosynthesis pathway, crucial for bacterial survival, presents another target for sulfonamide-based inhibitors. Dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) are key enzymes in this pathway. Sulfonamides typically act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (p-ABA).

A series of N-sulfonamide 2-pyridone derivatives have been synthesized and evaluated as dual inhibitors of both DHPS and DHFR. One of the most potent compounds from this series, compound 11a , demonstrated significant inhibitory activity against both enzymes. The design strategy for these dual inhibitors involves incorporating the sulfonamide group to target DHPS and a pyridine (B92270) ring with specific substitutions to inhibit DHFR.

Table 1: In Vitro Enzyme Inhibition Data for a Representative Dual DHPS/DHFR Inhibitor

Compound Target Enzyme IC₅₀ (µg/mL)
11a (A representative N-sulfonamide 2-pyridone derivative) DHPS 2.76
DHFR 0.20

Data sourced from a study on N-sulfonamide 2-pyridone derivatives as dual inhibitors.

Receptor Agonism/Antagonism Mechanisms (In Vitro)

While extensive receptor binding data for this compound is not available, information on structurally similar compounds provides some insight. For example, a related compound, N-{4-[2-((R)-2-Hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-4-(3-octyl-2-oxo-2,3-dihydro-imidazol-1-yl)-benzenesulfonamide , has been studied for its interaction with adrenergic receptors.

In vitro assays using Chinese Hamster Ovary (CHO) cells expressing the cloned human beta-2 adrenergic receptor showed that this compound has a binding affinity (IC₅₀) of 330 nM. Further studies on the beta-3 adrenergic receptor indicated an EC₅₀ of 3.40 nM. This suggests that benzenesulfonamide derivatives containing a pyridylethylamine moiety may have the potential to interact with adrenergic receptors.

Table 2: In Vitro Receptor Binding Affinity for a Structurally Related Compound

Compound Target Receptor Cell Line Affinity Measurement Value
N-{4-[2-((R)-2-Hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-4-(3-octyl-2-oxo-2,3-dihydro-imidazol-1-yl)-benzenesulfonamide Beta-2 Adrenergic Receptor (Human) CHO IC₅₀ 330 nM
Beta-3 Adrenergic Receptor (Human) - EC₅₀ 3.40 nM

Data sourced from BindingDB.

Structure-Activity Relationship (SAR) Studies for Rational Design Principles

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling is a crucial tool in rational drug design, helping to identify the essential structural features required for biological activity. For benzenesulfonamide derivatives, pharmacophore models have been developed to guide the design of inhibitors for various targets.

In the context of DHFR inhibition, the design of novel compounds often involves retaining the key interaction features of known inhibitors like methotrexate (B535133) or trimethoprim. For instance, the pyrimidine (B1678525) ring with two amino groups is a critical feature for binding to the amino acids within the pterin (B48896) pocket of the DHFR enzyme. The development of dual DHPS/DHFR inhibitors has been guided by combining the sulfonamide moiety (for DHPS) with a six-membered ring like pyridine, which is substituted to mimic the pteridine (B1203161) moiety of dihydrofolate (for DHFR).

Pharmacophore models for XIAP protein inhibitors have also been generated based on protein-ligand complex crystal structures. These models typically include features like hydrophobic interactions, hydrogen bond acceptors, and hydrogen bond donors, which guide the virtual screening of compound libraries to identify new potential inhibitors.

Computational Docking and Scoring Methodologies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. This methodology has been widely applied to benzenesulfonamide derivatives to understand their interactions with various enzymes and receptors.

For instance, docking studies of N-sulfonamide 2-pyridone derivatives with DHPS and DHFR enzymes have shown that potent dual inhibitors can occupy both the p-aminobenzoic acid and pterin binding pockets of DHPS, as well as the pterin binding pocket of DHFR. Similarly, docking of [(2-pyrimidinylthio)acetyl]benzenesulfonamides into the active site of carbonic anhydrase II has been used to compare predicted binding modes with experimentally determined crystallographic structures. researchgate.net

In studies of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors, molecular docking and molecular dynamics (MD) simulations have been employed to elucidate the critical interactions between N-ethyl-4-(pyridin-4-yl)benzamide-based compounds and the enzyme's active site. These computational approaches help in understanding the binding energies and stability of the ligand-protein complexes.

Direct Interactions with Biomolecules: DNA, RNA, and Proteins (In Vitro and Mechanistic Studies)

The interaction of small molecules with biomacromolecules like DNA, RNA, and proteins is a key area of mechanistic investigation.

DNA Interaction:

Certain sulfonamide derivatives have been shown to interact with DNA through various binding modes, including intercalation and groove binding. For example, a study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives revealed that these compounds bind to DNA via a mixed mode of partial intercalation and groove binding. This was confirmed by viscometry measurements, where an increase in DNA viscosity was observed upon the addition of the sulfonamide derivatives. The binding constants (Kb) for these interactions have been determined, with some derivatives showing a high affinity for DNA.

Protein Binding:

The extent of plasma protein binding is a critical parameter that can influence the distribution and availability of a drug. In vitro methods are commonly used to determine the percentage of a compound that binds to plasma proteins. While specific data for this compound is not available, it is a common practice in drug discovery to assess the plasma protein binding of lead compounds.

Inhibition Kinetics and Binding Thermodynamics (In Vitro Experimental Approaches)

For many benzenesulfonamide derivatives, the inhibition of various human (h) CA isoforms is a well-documented phenomenon. The inhibition constants (Kᵢ) for these compounds can vary significantly depending on the substitutions on the benzene (B151609) ring and the nature of the "tail" attached to the sulfonamide group. For instance, a series of benzenesulfonamides with ureidoethylaminobenzyl tails showed potent inhibition of hCA II, with Kᵢ values in the low nanomolar range. nih.gov

Table 1: Illustrative Inhibition Constants (Kᵢ) of Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound ClassTarget IsoformKᵢ (nM)Reference
Benzylaminoethyureido-Tailed BenzenesulfonamideshCA II2.8 - 9.2 nih.gov
Benzylaminoethyureido-Tailed BenzenesulfonamideshCA IX20.3 - 30.1 nih.gov
Benzenesulfonamide-dihydropyrimidin(thi)oneshCA II2.1 rsc.org
Benzenesulfonamide-dihydropyrimidin(thi)oneshCA IX36.0 rsc.org

This table presents data for structurally related compounds to illustrate the potential inhibitory activity of the benzenesulfonamide class, not for this compound itself.

The binding of sulfonamides to carbonic anhydrases is typically an enthalpy-driven process, as determined by ITC. nih.gov The intrinsic binding thermodynamics, which account for protonation/deprotonation events, are crucial for structure-activity relationship studies in drug design. tandfonline.comnih.gov

Preclinical Evaluation of Biological Activity (e.g., In Vitro Anticancer, Antimicrobial Mechanisms, Enzyme Inhibition)

The preclinical evaluation of this compound is not extensively reported. However, the broader class of benzenesulfonamide derivatives has been investigated for various biological activities, including anticancer and antimicrobial effects.

In Vitro Anticancer Mechanisms:

Benzenesulfonamide derivatives have shown promise as anticancer agents, often through the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors, such as CA IX and CA XII. nih.govnih.gov Inhibition of these enzymes can lead to a disruption of the pH balance in the tumor microenvironment, inducing apoptosis. For example, certain aryl thiazolone-benzenesulfonamides have demonstrated significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC₅₀ values in the low micromolar range. nih.gov Some of these compounds were also shown to induce apoptosis and cause cell cycle arrest. nih.gov

Table 2: Illustrative In Vitro Anticancer Activity of Representative Benzenesulfonamide Derivatives

Compound ClassCell LineActivityValue (µM)Reference
Aryl thiazolone-benzenesulfonamidesMDA-MB-231 (Breast Cancer)IC₅₀1.52 - 6.31 nih.gov
Benzenesulfonamides with 1,3,5-triazine (B166579) linkersMDA-MB-468 (Breast Cancer)IC₅₀1.48 - 3.99 nih.gov
Benzenesulfonamide-bearing imidazole (B134444) derivativesIGR39 (Melanoma)IC₅₀>100 mdpi.com

This table presents data for structurally related compounds to illustrate the potential anticancer activity of the benzenesulfonamide class, not for this compound itself.

In Vitro Antimicrobial Mechanisms:

The sulfonamide group is a well-known pharmacophore in antimicrobial drugs, classically acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. nih.gov More recently, benzenesulfonamide derivatives have been explored for their activity against various bacterial strains. For instance, N-(thiazol-2-yl)benzenesulfonamides have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Another study on N-pyridin-3-yl-benzenesulfonamide demonstrated antimicrobial activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.net

Table 3: Illustrative In Vitro Antimicrobial Activity of Representative Benzenesulfonamide Derivatives

Compound ClassBacterial StrainActivityValueReference
N-(thiazol-2-yl)benzenesulfonamidesS. aureusMIC3.9 µg/mL rsc.org
N-pyridin-3-yl-benzenesulfonamideE. coliZone of InhibitionNot specified researchgate.net
meta-Substituted benzenesulfonamidesE. coli expressing ImiSIC₅₀0.11 - 0.86 µM nih.gov

This table presents data for structurally related compounds to illustrate the potential antimicrobial activity of the benzenesulfonamide class, not for this compound itself.

Enzyme Inhibition:

As previously discussed, the primary and most studied enzyme inhibitory activity of benzenesulfonamides is against carbonic anhydrases. The deprotonated sulfonamide moiety coordinates to the Zn(II) ion in the enzyme's active site, leading to potent inhibition. This mechanism is the basis for the diuretic and antiglaucoma effects of many sulfonamide drugs.

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonamides, a critical class of compounds in pharmaceuticals and materials science, is undergoing a transformation towards more sustainable and efficient methods. Traditional approaches often rely on harsh reagents and transition-metal catalysts, posing environmental concerns. rsc.org Emerging research is focused on greener alternatives that are directly applicable to the synthesis of N-[2-(2-Pyridyl)ethyl]benzenesulfonamide and its analogues.

Key areas of development include:

Photocatalytic Synthesis: Light-mediated reactions are at the forefront of green chemistry. Novel transition-metal-free photocatalytic strategies are being developed for the synthesis of arylsulfonamides. rsc.org These methods can utilize abundant precursors and operate under mild conditions, such as room temperature and UV light. rsc.org For instance, a three-component cascade coupling involving aryl radicals, sulfur dioxide surrogates, and amines offers a modular and efficient route. rsc.org Another innovative photocatalytic approach allows for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates, which can then be coupled with various alkene fragments. nih.gov

Flow Chemistry: Continuous flow synthesis is gaining traction for its enhanced safety, scalability, and efficiency. acs.orgalmacgroup.com A rapid and eco-friendly synthesis of sulfonamide libraries has been demonstrated using meso-reactor systems. acs.org This approach minimizes waste, utilizes green solvents, and allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides. acs.org Ultrafast flow synthesis of functionalized sulfonyl fluorides has also been achieved by employing aryllithium intermediates, enabling subsequent SuFEx (Sulfur(VI) Fluoride Exchange) connections in a continuous process. nih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of sustainable synthesis. Facile and efficient synthesis of sulfonamides has been achieved in water under dynamic pH control, eliminating the need for organic bases. rsc.org Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, are also being explored as reusable and eco-friendly media for sulfonamide synthesis. researchgate.net Furthermore, solvent-free methods, where reactions are carried out on solid bases like potassium carbonate at room temperature, offer a simple and high-yielding alternative. sci-hub.se

These novel methodologies promise to make the synthesis of this compound more sustainable, cost-effective, and adaptable for a wide range of applications.

Exploration of Advanced Catalytic Systems Based on this compound Complexes

The pyridine (B92270) and sulfonamide nitrogen atoms, along with the sulfonamide oxygen atoms, make this compound a prospective ligand for metal coordination. nih.gov The formation of coordination polymers and metal complexes with this ligand opens up possibilities for creating advanced catalytic systems. The flexible ethyl linker and the potential for N-H···N hydrogen bonding between the sulfonamide and pyridine moieties can influence the geometry and catalytic activity of the resulting complexes. nih.gov

Research in this area is moving towards:

Coordination Polymers as Heterogeneous Catalysts: Coordination polymers (CPs) constructed from pyridyl-based ligands and metal ions are being investigated as robust and recyclable heterogeneous catalysts. acs.orgresearchgate.net For example, CPs based on pyridine-tricarboxylic acid ligands have shown high yields in Knoevenagel condensation reactions. acs.orgresearchgate.net The free pyridine nitrogen atom within the polymer structure can act as a basic site to facilitate such reactions. acs.org

Ethylene (B1197577) Polymerization: Nickel complexes with pyridyl-based ligands have demonstrated high activity in ethylene polymerization when activated with a cocatalyst like methylaluminoxane (B55162) (MAO). These catalysts can produce branched polyethylenes with narrow polydispersity. The structural features of the ligand, such as steric hindrance around the metal center, can influence the catalytic activity and the properties of the resulting polymer.

Late-Stage Functionalization Catalysis: The development of catalysts for the late-stage functionalization of complex molecules is a significant area of research. Photocatalytic systems that can activate sulfonamides to generate sulfonyl radicals are a prime example. nih.gov This allows the sulfonamide group, often considered a stable pharmacophore, to be used as a handle for further synthetic transformations. nih.gov

The table below summarizes the potential catalytic applications of metal complexes derived from pyridyl-sulfonamide and related pyridyl-amide ligands.

Catalyst TypeLigand TypeMetal IonCatalytic ApplicationReference
Coordination PolymerPyridine-tricarboxylic acidCo(II), Zn(II), Mn(II)Knoevenagel Condensation acs.orgresearchgate.net
Dihalide Complex2-(2-benzhydrylbenzenamino)pyridineNickel(II)Ethylene Polymerization researchgate.net
Dichloride Complex2,6-bis(imino)pyridylCobalt(II)Ethylene Polymerization rsc.org

Integration into Advanced Functional Materials and Supramolecular Assemblies

The ability of this compound to participate in both metal coordination and hydrogen bonding makes it an excellent candidate for the construction of advanced functional materials. nih.gov Its structural characteristics allow for the formation of well-defined supramolecular architectures.

Future research in this domain is likely to focus on:

Supramolecular Layer Formation: X-ray crystallography has shown that this compound molecules self-assemble into layers through N-H···N hydrogen bonds between the sulfonamide and pyridine groups. nih.gov Furthermore, intermolecular π-π stacking interactions between the benzene (B151609) rings contribute to the stability of these layers. nih.gov These self-assembled structures can be exploited in the design of crystalline materials with specific properties.

Coordination Polymers for Optoelectronics: Coordination polymers based on pyridyl ligands are emerging as promising materials for electrochromic devices (ECDs). frontiersin.orgresearchgate.net These materials can exhibit multiple colors, high coloration efficiency, and fast switching speeds, making them suitable for applications like smart windows and low-energy displays. frontiersin.orgresearchgate.net The tunability of the ligand and metal ion allows for the fine-tuning of the material's optoelectronic properties. researchgate.net

Photocatalytic Materials: Coordination polymers incorporating pyridyl-bis-amide ligands and metal centers like zinc have been shown to act as photocatalysts for the degradation of organic dyes. nih.gov The luminescent properties of these materials can be harnessed for light-driven chemical transformations.

The following table highlights the potential applications of materials based on this compound and related structures.

Material TypeKey Structural FeaturePotential ApplicationReference
Supramolecular AssemblyHydrogen Bonding, π-π StackingCrystalline Engineering nih.gov
Coordination PolymerPyridyl-based LigandsElectrochromic Devices frontiersin.orgresearchgate.net
Coordination Polymerbis-Pyridyl-bis-amide LigandPhotocatalytic Dye Degradation nih.gov

Synergistic Application of Computational and Experimental Approaches

The integration of computational modeling with experimental synthesis and testing is becoming indispensable in modern chemical research. This synergy accelerates the discovery and optimization of new molecules and materials. For this compound and its derivatives, this combined approach is crucial for understanding their properties and predicting their behavior.

Future research will likely see an increased use of:

Molecular Docking and Dynamics: These computational tools are used to predict the binding modes of sulfonamide derivatives to biological targets. rsc.orgresearchgate.netnih.govmdpi.com For instance, docking studies have been used to understand the interactions of benzenesulfonamide (B165840) analogs with enzymes like carbonic anhydrase and receptor tyrosine kinases. rsc.orgnih.gov This information is vital for designing more potent and selective inhibitors. acs.org

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the molecular and electronic structure of this compound and its metal complexes. This can help in understanding their reactivity and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts.

The combination of these computational methods with experimental data from techniques like X-ray crystallography, NMR spectroscopy, and biological assays provides a comprehensive understanding of the structure-property-activity relationships of these compounds. researchgate.netacs.orgrsc.org

Identification and Elucidation of Unexplored Biological Targets and Mechanistic Pathways

The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. rsc.orgnih.gov However, the full therapeutic potential of this compound and its derivatives remains largely untapped. Future research will focus on identifying new biological targets and elucidating the mechanisms of action for this class of compounds.

Potential areas for exploration include:

Anticancer Activity: Benzenesulfonamide derivatives have shown promise as anticancer agents by targeting various proteins involved in cancer progression. rsc.orgresearchgate.netnih.govmdpi.com Unexplored targets for this compound could include receptor tyrosine kinases like VEGFR-2 and TrkA, which are implicated in angiogenesis and tumor growth. nih.govnih.gov Other potential targets are carbonic anhydrase isoforms, such as CA IX, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. rsc.orgresearchgate.net

Antimicrobial and Antifungal Activity: Sulfonamides were among the first effective antimicrobial drugs, and there is ongoing research to develop new derivatives to combat antimicrobial resistance. researchgate.net The incorporation of a pyridyl moiety may lead to novel mechanisms of action or enhanced activity against resistant strains. For example, closely related N-[2-(2-pyridyl)ethyl]benzamide derivatives have been patented as fungicides, suggesting a potential avenue of investigation for the title compound.

Antimalarial and Other Antiparasitic Activities: Sulfonamides, often in combination with other drugs, are used in the treatment of malaria and toxoplasmosis. mdpi.com The triazolopyridine scaffold, which shares structural similarities with the pyridyl group, has been investigated for its antimalarial potential. mdpi.com Therefore, this compound and its derivatives could be explored as inhibitors of essential parasitic enzymes.

The following table lists some of the potential biological targets for benzenesulfonamide derivatives that could be relevant for future studies on this compound.

Therapeutic AreaPotential Biological TargetReference
AnticancerCarbonic Anhydrase IX (CA IX) rsc.orgresearchgate.net
AnticancerVascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov
AnticancerTropomyosin receptor kinase A (TrkA) nih.gov
AntifungalNot specified nih.gov
AntimalarialFalcipains mdpi.com

The continued exploration of these emerging research directions will undoubtedly unlock the full potential of this compound as a valuable molecule in both fundamental and applied sciences.

Q & A

Q. What are the key considerations in designing a multi-step synthesis for N-[2-(2-Pyridyl)ethyl]benzenesulfonamide to ensure high yield and purity?

Answer: Multi-step synthesis requires optimization of reaction conditions, catalysts, and purification protocols. For example:

  • Sulfonylation : Use dichloromethane as a solvent and triethylamine as a base to facilitate coupling between the pyridylethylamine and benzenesulfonyl chloride at 0–5°C to minimize side reactions .
  • Intermediate purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (isopropyl alcohol) to isolate intermediates. Monitor progress via TLC or HPLC .
  • Final characterization : Validate purity (>95%) using HPLC with UV detection and confirm structure via 1H^1H-/13C^{13}C-NMR .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Answer:

  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles, torsion angles, hydrogen-bonding networks) .
  • NMR spectroscopy : 1H^1H-NMR (pyridyl protons: δ 8.3–8.5 ppm; sulfonamide NH: δ 7.1–7.3 ppm) and 13C^{13}C-NMR (sulfonyl carbon: δ ~125 ppm) .
  • HPLC-UV/RI : Purity assessment using a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .
  • Elemental analysis : Verify molecular formula (e.g., C13_{13}H13_{13}N2_2O2_2S) with <0.4% deviation .

Q. What common chemical reactions involve the sulfonamide and pyridyl groups in this compound, and how can they be leveraged for derivatization?

Answer:

  • Sulfonamide reactivity : Nucleophilic substitution (e.g., alkylation with iodomethane) or hydrolysis under acidic/basic conditions to generate sulfonic acids .
  • Pyridyl coordination : Metal complexation (e.g., with Pd(II) or Cu(I)) for catalytic applications or fluorescence studies .
  • Derivatization example : React with diisopropyl ethylene diamine to form tertiary amine derivatives, enhancing solubility for biological assays .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and targets like the beta3-adrenergic receptor?

Answer:

  • Protocol : Use AutoDock Vina or Schrödinger Suite with receptor PDB structures (e.g., beta3-adrenergic receptor, PDB: 4L5S).
  • Key parameters : Binding affinity (ΔG ≤ -8 kcal/mol), hydrogen bonds (e.g., with Ser207/Ser210), and hydrophobic interactions with Phe193/Trp305 .
  • Validation : Compare docking results to mutagenesis data (e.g., alanine scanning) or radioligand displacement assays .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s therapeutic potential in metabolic disorders?

Answer:

  • In vitro : Glucose uptake assays in 3T3-L1 adipocytes (IC50_{50} ≤ 10 μM) or insulin secretion in INS-1 cells .
  • In vivo : Streptozotocin-induced diabetic rats (oral administration at 50 mg/kg; measure serum glucose reduction ≥40% vs. gliclazide controls) .
  • Mechanistic studies : Western blotting for AMPK/GLUT4 activation or isothermal titration calorimetry (ITC) to assess target binding .

Q. How can radiolabeling and LC-MS/MS be applied to study the compound’s metabolism and excretion in preclinical models?

Answer:

  • Radiolabeling : Synthesize 14C^{14}C-labeled analog at the sulfonamide sulfur. Administer intravenously (2 mg/kg) to Sprague-Dawley rats .
  • Sample analysis : Collect bile/urine over 24 hours; extract metabolites via solid-phase extraction (C18 cartridges).
  • LC-MS/MS : Identify Phase I (hydroxylation, dealkylation) and Phase II (glucuronidation) metabolites using Q-TOF MS (mass error < 5 ppm) .

Q. Which molecular dynamics (MD) parameters are critical for simulating the compound’s conformational stability in aqueous and lipid environments?

Answer:

  • Force fields : AMBER or CHARMM36 for organic moieties; TIP3P water model.
  • Simulation setup : 100 ns trajectory at 300 K, 1 atm pressure. Analyze RMSD (<2 Å), solvent-accessible surface area (SASA), and hydrogen-bond lifetimes .
  • Membrane studies : Embed in a POPC bilayer (GROMACS); calculate free-energy profiles for permeability (logP ~2.5) .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Answer:

  • Protocol standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and animal models (e.g., diet-induced vs. genetic obesity) .
  • Structural validation : Confirm batch purity (HPLC ≥98%) and crystallize the compound to rule out polymorphic discrepancies .
  • Analog synthesis : Prepare derivatives (e.g., pyridyl → quinoline substitution) to isolate substituent effects on bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.